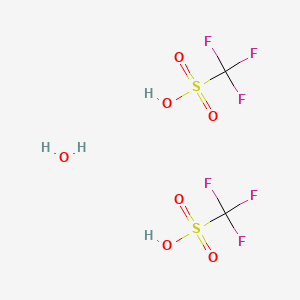

Trifluoromethanesulfonic acid;hydrate

Description

Significance in Contemporary Chemical Science

Trifluoromethanesulfonic acid and its hydrate (B1144303) are of paramount significance in modern chemical science primarily due to their exceptional acidity and the non-nucleophilic nature of the conjugate base, the triflate anion. chemicalbook.comsinocurechem.com This combination of properties makes it a superior catalyst for a vast array of organic reactions. mdpi.com It is approximately a thousand times stronger than sulfuric acid, placing it firmly in the category of superacids. chemicalbook.com Its high thermal stability and resistance to both oxidation and reduction further enhance its utility in diverse synthetic applications. chemicalbook.comguidechem.com

The compound serves as a versatile catalyst in numerous transformations essential for academic research and industrial production. sinocurechem.comguidechem.com These include Friedel-Crafts acylations and alkylations, which are fundamental for synthesizing aromatic compounds used in pharmaceuticals and agrochemicals. atamanchemicals.comsinocurechem.com It is also extensively used to catalyze esterification, polymerization, and isomerization reactions. atamanchemicals.comguidechem.com In carbohydrate chemistry, it facilitates dehydration reactions for the synthesis of complex molecules. sinocurechem.com The hydrate, being a stable solid, can offer advantages in handling and specific catalytic setups compared to the fuming liquid anhydrous acid. chemicalbook.comresearchgate.net

Below is a table summarizing key research findings and applications:

| Application Area | Specific Reaction or Use | Significance in Research |

|---|---|---|

| Organic Synthesis | Friedel-Crafts Acylation & Alkylation | Catalyst for forming carbon-carbon bonds, crucial for building complex aromatic molecules for pharmaceuticals and fine chemicals. sinocurechem.commdpi.com |

| Esterification | Efficiently catalyzes the formation of esters from carboxylic acids and alcohols. atamanchemicals.comguidechem.com | |

| Polymerization & Oligomerization | Used in the plastics industry to produce high-performance polymers and for cracking alkanes in the petroleum industry. atamanchemicals.comsigmaaldrich.com | |

| Glycosylation & Deglycosylation | Acts as a deglycosylating agent for glycoproteins and a catalyst in synthesizing glycosides. chemicalbook.comguidechem.com | |

| Pharmaceuticals | Drug Synthesis | Employed in the synthesis of various drug classes, including nucleosides, antibiotics, and steroids. guidechem.com |

| Materials Science | Conducting Polymers | Used in the production of conducting polymers. sigmaaldrich.com |

| Petroleum Industry | Isomerization | Catalyzes the isomerization of hydrocarbons to increase the octane (B31449) rating of fuels. atamanchemicals.com |

Historical Context of Superacid Research Involving Trifluoromethanesulfonic Acid

The concept of "superacids" predates the synthesis of trifluoromethanesulfonic acid. The term was first introduced by James Bryant Conant in 1927 to describe acids stronger than conventional mineral acids. atamanchemicals.com The definition was later refined to classify any acid with an acidity greater than 100% sulfuric acid as a superacid. atamanchemicals.com

Trifluoromethanesulfonic acid itself was first synthesized in 1954 by Robert Haszeldine and Kidd. chemicalbook.comsinocurechem.com Its discovery was a significant milestone in the field. Its unique properties, including extreme acidity (with a pKa of approximately -14), high thermal stability, and the remarkable stability of its conjugate base, quickly established it as one of the most useful and commercially available superacids. atamanchemicals.comsinocurechem.com

Historically, superacids like triflic acid revolutionized organic chemistry by allowing for the generation and study of highly reactive intermediates, such as carbocations. sinocurechem.com The low nucleophilicity of the triflate anion is particularly important, as it does not interfere with the reactive intermediates, enabling researchers to study their behavior and harness their reactivity in novel ways. chemicalbook.com This has led to a deeper understanding of reaction mechanisms and the development of new synthetic pathways that were previously inaccessible.

Scope and Research Trajectories

The scope of research involving trifluoromethanesulfonic acid hydrate continues to expand, driven by the demand for more efficient, selective, and sustainable chemical processes. Current and future research trajectories are focused on several key areas.

One major trajectory is the development of advanced catalytic systems. This includes the use of triflic acid supported on solid materials, such as silica (B1680970) or mesoporous titania, to create heterogeneous catalysts. core.ac.ukresearchgate.net These supported catalysts are easier to separate from reaction mixtures, can often be recycled, and can offer improved stability and selectivity, aligning with the principles of green chemistry. core.ac.uk

In the field of materials science, research is ongoing into the use of triflic acid for synthesizing novel polymers with enhanced thermal and mechanical properties. nih.gov Its role as a catalyst in polymerization reactions is being explored to create advanced materials for industries like aerospace and electronics.

Furthermore, there is growing interest in its application in energy storage. Trifluoromethanesulfonic acid and its derivatives are being investigated as components in electrolytes for high-performance batteries, where their stability and ability to facilitate ion transport are highly advantageous. The push for innovative energy solutions is expected to drive further research in this direction. The continued exploration of triflic anhydride (B1165640), a derivative of triflic acid, as an activator and catalyst in complex organic syntheses, also points to the expanding toolkit available to chemists based on this superacid core structure. nih.govnbinno.com

Structure

3D Structure of Parent

Properties

CAS No. |

57072-74-9 |

|---|---|

Molecular Formula |

C2H4F6O7S2 |

Molecular Weight |

318.17 g/mol |

IUPAC Name |

trifluoromethanesulfonic acid;hydrate |

InChI |

InChI=1S/2CHF3O3S.H2O/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);1H2 |

InChI Key |

JIQIQLYTPLALIY-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Research

Innovative Synthesis Routes for Trifluoromethanesulfonic Acid

The quest for safer, more efficient, and economically viable methods for synthesizing trifluoromethanesulfonic acid has driven significant research. Key innovations include electrochemical techniques, oxidation-based preparations, and pathways from alternative fluorine sources.

Electrochemical fluorination (ECF) stands out as a primary industrial method for producing trifluoromethanesulfonic acid. The most notable of these is the Simons process, which involves the electrolysis of an organic compound dissolved in hydrogen fluoride (B91410). wikipedia.org In this process, methanesulfonyl fluoride or methanesulfonyl chloride is subjected to electrofluorination in anhydrous liquid hydrogen fluoride to produce trifluoromethanesulfonyl fluoride. google.comatamanchemicals.com This intermediate is then hydrolyzed, and the resulting triflate salt is protonated to yield trifluoromethanesulfonic acid. atamanchemicals.comwikipedia.org

The Simons process operates at a cell potential of approximately 5–6 V with a nickel-plated anode. wikipedia.org A general representation of the reaction is:

CH₃SO₂Cl + 4HF → CF₃SO₂F + 3H₂ + HCl

The resulting trifluoromethanesulfonyl fluoride (CF₃SO₂F) is then hydrolyzed to form the acid. wikipedia.org This technique, developed in the 1930s, remains a crucial method for the large-scale production of perfluorinated compounds, including sulfonic acids. wikipedia.org

A scalable synthesis of partially fluorinated alkyl triflates, such as monofluoro- and difluoromethyl triflate, has also been achieved through the electrochemical fluorination of methyl triflate in anhydrous hydrogen fluoride at nickel anodes. researchgate.net

Oxidation-based methods provide alternative routes to trifluoromethanesulfonic acid, often starting from organosulfur compounds. One of the earliest reported syntheses in 1954 involved the oxidation of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide. atamanchemicals.comchemicalbook.comsci-hub.se A variation of this process involves the direct formation of bis(trifluoromethylthio)mercury from carbon disulfide and mercuric fluoride. chemicalbook.com

Another significant oxidation-based pathway is the oxidation of trifluoromethylsulfenyl chloride (CF₃SCl). wikipedia.org The reaction proceeds as follows:

CF₃SCl + 2Cl₂ + 3H₂O → CF₃SO₃H + 5HCl

Methyltrifluoromethyl sulfide (B99878) has also been utilized as an intermediate for the synthesis of trifluoromethanesulfonic acid, with its subsequent oxidation to the sulfonate salt being carried out under various conditions. chemicalbook.com

| Starting Material | Oxidizing Agent | Key Intermediate/Product | Reference |

| Bis(trifluoromethylthio)mercury | Aqueous hydrogen peroxide | Trifluoromethanesulfonic acid | atamanchemicals.comchemicalbook.comsci-hub.se |

| Trifluoromethylsulfenyl chloride | Chlorine, Water | Trifluoromethanesulfonic acid | wikipedia.org |

| Methyltrifluoromethyl sulfide | Various | Trifluoromethanesulfonate (B1224126) salt | chemicalbook.com |

Fluoroform (CHF₃), a byproduct from the manufacturing of fluorocarbons, has been explored as a low-cost starting material for trifluoromethanesulfonic acid. researchgate.net Researchers have successfully converted fluoroform to trifluoromethanesulfonic acid at low temperatures in a liquid-phase reaction using either a strong acid like fuming sulfuric acid or a strong basic solution such as potassium tert-butoxide in dimethylformamide. researchgate.net Another approach involves reacting fluoroform with sulfur powder in the presence of a ZnO/MgO catalyst to synthesize trifluoromethyl sulfur species, which are then oxidized to triflic acid. researchgate.net

A patented method describes the synthesis starting from halo fluoroform. google.com This process involves the preparation of a trifluoromethyl zinc halide reagent, which then reacts with sulfur trioxide. The resulting product is neutralized with an alkali liquor to form a solid trifluoromethanesulfonic acid sodium salt, which is finally acidified and purified by rectification to yield high-purity trifluoromethanesulfonic acid (over 99.95%) with a yield of up to 83%. google.com

| Starting Material | Reagents | Key Steps | Reference |

| Fluoroform (CHF₃) | Fuming sulfuric acid or t-BuOK/DMF | Liquid-phase reaction at low temperature | researchgate.net |

| Fluoroform (CHF₃) | Sulfur powder, ZnO/MgO, HCl/H₂O₂ | Synthesis of trifluoromethyl sulfur species followed by oxidation | researchgate.net |

| Halo fluoroform | Zinc powder, oxolane, sulfur trioxide | Formation of trifluoromethyl zinc halide, reaction with SO₃, neutralization, acidification | google.com |

Synthesis and Applications of Supported Trifluoromethanesulfonic Acid Catalysts

To overcome issues associated with the corrosive nature and recovery of homogeneous triflic acid, researchers have focused on immobilizing it onto solid supports. This creates heterogeneous catalysts that are easier to handle, non-corrosive, and recyclable. researchgate.net

Activated carbon and silica (B1680970) gel are common supports for trifluoromethanesulfonic acid, creating robust solid acid catalysts.

Carbon Supports: Solid acid catalysts have been synthesized by supporting trifluoromethanesulfonic acid (TFMS) on two different types of activated carbons. researchgate.netconicet.gov.ar The resulting materials were characterized by various techniques, and their acidity was measured by potentiometric titration with n-butylamine. researchgate.netconicet.gov.ar The amount of TFMS firmly adsorbed was found to be between 0.68 and 0.75 mmol of CF₃SO₃H per gram of carbon. conicet.gov.ar These catalysts have demonstrated high selectivity in the cyclization of 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione to produce flavone, with conversions reaching up to 84%. researchgate.netconicet.gov.ar

Silica Supports: Silica gel supported trifluoromethanesulfonic acid is readily prepared by the simple absorption of the acid onto chromatographic silica gel. psu.edursc.org This solid acid has proven to be an efficient and recyclable catalyst for various organic reactions. psu.edursc.org Optimal preparation conditions involved a mass ratio of silica gel to trifluoromethanesulfonic acid of 1:0.2, stirred at room temperature for 2.5 hours in acetonitrile (B52724). scirp.orgscirp.org These catalysts have been successfully used in the Beckmann rearrangement of cyclohexanone (B45756) oxime, achieving 90% conversion and 90% selectivity under optimized reaction conditions. scirp.orgscirp.org The catalyst can be recovered and reused multiple times with almost maintained reactivity. psu.edursc.org

| Support Material | Preparation Method | Catalyst Loading (mmol/g) | Application Example | Reference |

| Activated Carbon | Impregnation | 0.68 - 0.75 | Flavone synthesis | conicet.gov.ar |

| Silica Gel | Simple absorption | ~0.5 | Beckmann rearrangement, Addition of β-dicarbonyl compounds | psu.edursc.orgscirp.org |

Mesoporous materials, with their high surface areas and ordered pore structures, offer an excellent platform for creating highly active and stable supported catalysts.

Triflic acid-functionalized mesoporous zirconia (Zr-TMS) has been synthesized via a post-synthesis method. researchgate.net Characterization confirmed that the triflic acid was anchored to the walls of the Zr-TMS framework. researchgate.net Ammonia temperature-programmed desorption (TPD) measurements showed that the number of acid sites increased with higher triflic acid loading. researchgate.net These catalysts were active in the acetalization of ethylacetoacetate and the benzoylation of biphenyl, and could be recycled multiple times without significant loss of activity. researchgate.net

Similarly, mesoporous titania has been synthesized using urea (B33335) as a template, followed by impregnation with trifluoromethanesulfonic acid. researchgate.net The acidic properties of these materials were confirmed by potentiometric titration and test reactions, demonstrating their potential as solid acid catalysts. researchgate.net The functionalization of various mesoporous silicas with sulfonic acid groups has also been explored as an alternative to commercial sulfonic resins, offering improved surface area and thermal stability. researchgate.net

Synthesis of Polymeric Acid Catalysts

Trifluoromethanesulfonic acid (TfOH) serves as a critical catalyst in the synthesis of advanced polymeric materials due to its exceptional acidity. nbinno.comsinocurechem.com Its role is particularly prominent in initiating cationic polymerization processes, which allows for the creation of polymers with highly controlled structures and specific properties. nbinno.com This methodology is fundamental in developing advanced plastics and coatings.

Research has demonstrated the use of TfOH as an effective catalyst for the ring-opening polymerization of cyclic monomers like lactones and epoxides, leading to the formation of biodegradable polymers with potential medical applications. sinocurechem.com Furthermore, TfOH has been successfully employed in a one-pot synthesis of phenyl silicone resins. In this process, it catalyzes the preparation of both vinyl end-capped phenyl silicone resin and phenyl hydrosilicone resin, achieving high yields and producing materials with desirable transparency and refractive indices for optical applications. researchgate.net

Another advanced approach involves the creation of highly fluorinated polymeric acid catalysts. These materials are synthesized through the radical copolymerization of perfluorinated monomers with a highly fluorinated vinyl ether that contains a sulfur functional group. Initially, this group is in its sulfonyl fluoride (—SO₂F) form, which is subsequently hydrolyzed to the active sulfonic acid (—SO₃H) form, yielding a potent polymeric acid catalyst. google.com

Synthesis and Reactivity of Trifluoromethanesulfonic Anhydride (B1165640) Derivatives

Trifluoromethanesulfonic anhydride (Tf₂O), the anhydride of triflic acid, is a cornerstone reagent in modern organic synthesis, valued for its high reactivity as an electrophile. chemicalbook.com

Preparation Methods for Trifluoromethanesulfonic Anhydride

The synthesis of trifluoromethanesulfonic anhydride is most commonly achieved through the dehydration of trifluoromethanesulfonic acid. Several methods have been developed, with the choice of dehydrating agent and reaction conditions being critical.

One of the most established methods involves the reaction of trifluoromethanesulfonic acid with phosphorus pentoxide (P₂O₅). chemicalbook.comchemicalbook.com In a typical laboratory preparation, the acid is mixed with P₂O₅ and allowed to stand at room temperature, during which the mixture solidifies. The trifluoromethanesulfonic anhydride is then isolated by distillation directly from the solid mass. chemicalbook.com An industrially optimized version of this method utilizes an excess of trifluoromethanesulfonic acid relative to phosphorus pentoxide. google.comresearchgate.net This adjustment prevents the hardening of the reaction mixture caused by the polyphosphoric acid byproduct, thus facilitating a smoother reaction and isolation process. google.com

A different synthetic route involves a two-step process starting with the formation of a mixed anhydride. Triflic acid is reacted with a carboxyl compound, such as ketene (B1206846) or its derivatives, to form a mixed trifluoromethanesulfonyl acyl anhydride. This intermediate is then subjected to reactive distillation, where it undergoes disproportionation to yield the desired triflic anhydride and a higher-boiling carboxylic acid anhydride. google.com

Comparison of Preparation Methods for Trifluoromethanesulfonic Anhydride

| Method | Key Reagents | Typical Conditions | Key Advantages |

|---|---|---|---|

| Dehydration with P₂O₅ | Trifluoromethanesulfonic acid, Phosphorus pentoxide (P₂O₅) | Reaction at room temperature, followed by distillation | Well-established, straightforward laboratory procedure. chemicalbook.com |

| Excess Acid Dehydration | Excess Trifluoromethanesulfonic acid, Phosphorus pentoxide (P₂O₅) | Mole ratio of P₂O₅ to acid is ≤ 0.3 | Prevents solidification of reaction mass, suitable for industrial scale. google.comresearchgate.net |

| Mixed Anhydride Disproportionation | Trifluoromethanesulfonic acid, Ketene or carboxylic acid derivative | Formation of mixed anhydride, followed by reactive distillation | Avoids use of solid dehydrating agents. google.com |

Applications as Electrophilic Activating Agents

Trifluoromethanesulfonic anhydride is a potent electrophilic activating agent used to enhance the reactivity of various functional groups. chemicalbook.comresearchgate.net Its high affinity for oxygen nucleophiles makes it exceptionally useful for activating amides, sulfoxides, phosphorus oxides, and carbonyls. nih.gov

The activation of amides with Tf₂O is a particularly powerful tool in synthetic chemistry, especially for the construction of heterocyclic compounds. Depending on the amide's structure and the reaction conditions, this activation can generate several highly electrophilic intermediates:

Iminium Triflates: Formed from the initial reaction of the amide with Tf₂O.

Nitrilium Ions: Generated from secondary amides upon deprotonation.

Keteniminium Ions: Formed from tertiary amides after deprotonation.

These reactive species can then be intercepted by various nucleophiles to forge complex molecular architectures. This strategy has been widely exploited for the synthesis of N-heterocycles. researchgate.net

Electrophilic Activation of Functional Groups by Tf₂O

| Substrate | Reactive Intermediate | Synthetic Application |

|---|---|---|

| Amides (Secondary) | Iminium Triflate, Nitrilium Ion | Synthesis of N-heterocycles. |

| Amides (Tertiary) | Iminium Triflate, Keteniminium Ion | Annulation reactions, heterocycle formation. |

| Sulfoxides, Phosphorus Oxides | Activated triflate species | Conversion to other functional groups. researchgate.netnih.gov |

| Nitrogen Heterocycles | Activated heterocyclic triflate salts | C-H functionalization. researchgate.net |

Role in Trifluoromethylation and Trifluoromethylthiolation Research

Beyond its role as an activating agent, trifluoromethanesulfonic anhydride has emerged as an efficient and cost-effective reagent for radical trifluoromethylation and trifluoromethylthiolation. researchgate.netnih.govresearcher.life It serves as an abundant source of the trifluoromethyl radical (•CF₃), a key intermediate for introducing the valuable CF₃ group into organic molecules. researchgate.netnih.gov

Recent advancements have utilized photoredox catalysis to unlock this reactivity. researchgate.net In a typical system, Tf₂O, in the presence of an activator such as pyridine (B92270) and under visible-light irradiation, generates the trifluoromethyl radical. This method provides a powerful and practical route for the direct trifluoromethylation of (hetero)arenes. researchgate.netnih.gov The protocol has also been extended to the difunctionalization of internal alkynes, where both the CF₃ and the triflate (OTf) groups from the anhydride are added across the triple bond to furnish tetrasubstituted trifluoromethylated alkenes. nih.gov The use of an inexpensive and readily available bulk chemical like Tf₂O for these transformations represents a significant step forward in fluorination chemistry. researchgate.netnih.gov

Recovery and Recycling Methodologies for Trifluoromethanesulfonic Acid in Research Contexts

The economic and environmental benefits of recovering and recycling strong acids like trifluoromethanesulfonic acid are significant. However, its high affinity for water makes recovery from aqueous solutions a chemical challenge. google.com

Strategies for Recovery from Aqueous Waste Streams

Several strategies have been devised to reclaim trifluoromethanesulfonic acid from aqueous waste generated during research and industrial processes.

One patented method addresses the difficulty of breaking the acid-water hydrate (B1144303). It involves adding a soluble salt of the acid (e.g., a pyridine salt) to the aqueous solution. This is followed by concentrating the mixture to remove the water, leaving a substantially water-free acid-salt mixture. The pure, anhydrous acid can then be recovered via distillation. google.com

Another approach detailed in patent literature focuses on wastewater that may contain the acid in its free form or as an organic salt. The process involves:

Adding an inorganic base (e.g., potassium hydroxide) to the wastewater to form a stable inorganic triflate salt. google.com

Evaporating the solution to dryness to obtain the solid salt.

Purifying the salt by refluxing in ethanol, followed by filtration and cooling to crystallize the trifluoromethanesulfonic acid inorganic salt. google.com

Treating the purified salt with concentrated sulfuric acid and subsequently using vacuum distillation to recover the trifluoromethanesulfonic acid. google.com

Advanced separation techniques such as reactive distillation have also been explored for recovering similar fluorinated carboxylic acids. researchgate.net This process involves esterifying the acid within a distillation column to convert it into a more volatile ester, which can be more easily separated from the aqueous phase.

Recovery Strategies for Trifluoromethanesulfonic Acid from Aqueous Streams

| Strategy | Key Steps | Primary Reagents | Outcome |

|---|---|---|---|

| Acid-Salt Distillation | 1. Add soluble acid salt to aqueous solution. 2. Concentrate to remove water. 3. Distill to recover anhydrous acid. | Weak base (e.g., pyridine) to form the salt. google.com | Recovery of anhydrous acid. |

| Inorganic Salt Precipitation | 1. Neutralize with inorganic base. 2. Evaporate to dryness. 3. Purify salt with ethanol. 4. Regenerate acid with H₂SO₄ and distill. | Inorganic base (e.g., KOH), Ethanol, Concentrated H₂SO₄. google.com | Recovery of purified acid. |

| Reactive Distillation | Esterify the acid with an alcohol in a distillation column to facilitate separation from water. | An alcohol (e.g., 2-propanol). researchgate.net | Recovery via a volatile ester intermediate. |

Mechanisms of Catalysis Mediated by Trifluoromethanesulfonic Acid Hydrate

The catalytic versatility of trifluoromethanesulfonic acid and its derivatives stems from multiple, interconnected mechanistic pathways. These include functioning as a potent Brønsted acid, facilitating the generation of reactive cationic intermediates, and participating in Lewis acid-base interactions. A nuanced aspect of its catalytic role involves the concept of "hidden Brønsted acid catalysis," where the acid is generated in situ from seemingly Lewis acidic precursors.

While trifluoromethanesulfonic acid itself is a quintessential Brønsted acid, its metal salts, known as metal triflates (M(OTf)n), are widely employed as Lewis acid catalysts. researchgate.netfrontiersin.org These compounds are valued for their stability, solubility in organic solvents, and high reactivity in various transformations. researchgate.net The Lewis acidity arises from the electron-deficient metal center, which can accept an electron pair from a substrate, thereby activating it towards nucleophilic attack.

However, there is growing evidence suggesting that the catalytic activity of many metal triflates is not due to the metal center acting as a Lewis acid but rather to the presence of triflic acid generated in situ. researchgate.netntu.edu.sg This phenomenon, termed "hidden Brønsted acid catalysis," can occur through hydrolysis of the metal triflate by trace amounts of water. frontiersin.orgntu.edu.sg Certain metal triflates, such as those of aluminum, tin, and scandium, are known to slowly hydrolyze in water, releasing triflic acid. frontiersin.org Therefore, while metal triflates are formally classified as Lewis acids, their catalytic role can be complex, often involving a Brønsted acid-mediated pathway.

Trifluoromethanesulfonic acid is one of the strongest known Brønsted acids, with a pKa value of approximately -14. sinocurechem.comucla.edu This exceptional acidity is attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the resulting triflate anion after proton donation. sinocurechem.com As a superacid, it is a highly effective catalyst for reactions requiring the protonation of even very weak bases. core.ac.uk

In its hydrate forms, such as the monohydrate (H₃O⁺TfO⁻), dihydrate (H₅O₂⁺TfO⁻), and tetrahydrate (H₉O₄⁺TfO⁻), the acidic proton is associated with water molecules, forming hydronium ions and related structures. nih.gov These hydrated forms readily donate a proton to organic substrates, activating them for subsequent reactions. This protonation step is crucial in numerous catalytic cycles, including esterification, polymerization, and Friedel-Crafts reactions, by increasing the electrophilicity of the substrate. sinocurechem.commdpi.com

A key feature of catalysis by trifluoromethanesulfonic acid is its ability to generate and stabilize highly reactive cationic intermediates, particularly carbocations. sinocurechem.com By protonating substrates like alcohols or alkenes, the acid facilitates the departure of a leaving group (e.g., water), forming a carbocation.

The subsequent stability of this intermediate is paramount for the reaction to proceed efficiently. The conjugate base of the acid, the trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻), plays a crucial role here. The triflate anion is an exceptionally poor nucleophile due to the delocalization of its negative charge across the three oxygen atoms and the strong inductive effect of the CF₃ group. sinocurechem.com This low nucleophilicity prevents it from quenching the carbocation, allowing the intermediate to exist long enough to react with other nucleophiles present in the reaction mixture. This property is fundamental to its success in catalyzing reactions like Friedel-Crafts alkylations and acylations. sinocurechem.commdpi.com

The concept of "hidden Brønsted acid catalysis" has emerged to explain cases where reactions purportedly catalyzed by Lewis acidic metal triflates are, in fact, driven by trace amounts of triflic acid. ntu.edu.sgacs.org This phenomenon is not limited to accidental hydrolysis; triflic acid can be deliberately generated from metal triflates under specific conditions. researchgate.netacs.orgnih.gov

For instance, studies have shown that triflic acid (HOTf) can be generated from silver triflate (AgOTf) in solvents like 1,2-dichloroethane (DCE) at elevated temperatures or through the addition of a co-catalyst like tert-butyl chloride. researchgate.netacs.orgnih.gov The in situ generated triflic acid then acts as the true catalytic species. This understanding is critical for mechanistic clarity and for the rational design of synthetic protocols. The use of proton sponges like 2,6-di-t-butyl-4-methylpyridine, which selectively neutralize Brønsted acids but not Lewis acids, has been a key experimental tool in identifying hidden Brønsted acid pathways. ntu.edu.sg

| Precursor | Condition for HOTf Generation | Application |

| AgOTf | Elevated temperature in 1,2-dichloroethane (DCE) | Mechanistic control experiments, synthetic applications |

| AgOTf / tert-butyl chloride | Co-catalytic amounts in the cold | Controlled generation for synthetic applications |

| Cp*RuCl₂ / AgOTf | In toluene | Hydroalkoxylation reactions |

| Various Metal Triflates (e.g., Sc(III), Fe(III), In(III)) | Trace H₂O (hydrolysis) | Aza-Michael additions, deoxygenative allylations |

Advanced Applications in Carbon-Carbon Bond Formation

Trifluoromethanesulfonic acid hydrate is a premier catalyst for constructing carbon-carbon bonds, a fundamental process in organic synthesis. Its strong acidity and the stability of its conjugate base are particularly advantageous in electrophilic aromatic substitution reactions.

Trifluoromethanesulfonic acid has proven to be a superior catalyst for Friedel-Crafts acylation and alkylation reactions compared to traditional Lewis and Brønsted acids. mdpi.com These reactions are essential for attaching acyl and alkyl groups to aromatic rings, forming key intermediates for pharmaceuticals, agrochemicals, and polymers. sinocurechem.com

In Friedel-Crafts acylation , triflic acid efficiently catalyzes the reaction of aromatic compounds with various acylating agents, including acyl chlorides, carboxylic anhydrides, and even β-lactams. mdpi.comorganic-chemistry.org It activates the acylating agent by protonation, leading to the formation of a highly electrophilic acylium ion (RCO⁺). This potent electrophile then attacks the aromatic ring. Unlike classic Lewis acid catalysts like AlCl₃, which are often required in stoichiometric amounts, triflic acid can be used in catalytic quantities, and in some cases, can also serve as the solvent. mdpi.com

| Aromatic Substrate | Acylating/Alkylating Agent | Product Type | Catalyst | Yield |

| Various Aromatics | β-Lactams (2-azetidinones) | β-Amino aromatic ketones | TfOH | 65-98% organic-chemistry.org |

| 1,2,4-Trimethoxybenzene | Aldehydes | Di- or triarylmethanes | TfOH | High nih.gov |

| 1,2,4-Trimethoxybenzene | Benzylic alcohols | Unsymmetrically substituted compounds | TfOH | High nih.gov |

| Anisole (B1667542) | Acetic anhydride | p-Methoxyacetophenone | TfOH | Superior to other acids mdpi.com |

Similarly, in Friedel-Crafts alkylation , triflic acid catalyzes the reaction of aromatics with alkylating agents such as aldehydes and benzylic alcohols. nih.gov The acid protonates the aldehyde or alcohol, facilitating the formation of a carbocationic intermediate that then undergoes electrophilic substitution onto the aromatic ring. This method provides an efficient route to diaryl- and triarylmethanes. nih.gov

Catalysis in Carbon-Heteroatom Bond Formation and Functional Group Transformations

Trifluoromethanesulfonic acid is a versatile catalyst for forming carbon-heteroatom bonds, primarily through esterification and various dehydration reactions.

Trifluoromethanesulfonic acid is a well-established and efficient catalyst for esterification reactions. wikipedia.org It can be used in catalytic amounts (e.g., 0.2 mol %) to achieve excellent conversion of carboxylic acids and alcohols to their corresponding esters. mdpi.com The reaction is suitable for a range of substrates, including the O-acylation of diacids with alcohols and diols with carboxylic acids. mdpi.com

Triflic acid also reacts with acyl halides or carboxylic acids to generate mixed triflate anhydrides, which are potent acylating agents for Friedel-Crafts reactions. wikipedia.org Furthermore, dehydration of trifluoromethanesulfonic acid itself, typically with a strong dehydrating agent like phosphorus pentoxide, yields trifluoromethanesulfonic anhydride (triflic anhydride). wikipedia.org This anhydride is a highly reactive reagent used to introduce the triflyl group and to promote various synthetic transformations. mdpi.com

Trifluoromethanesulfonic acid effectively catalyzes the dehydration of alcohols to form ethers and olefins. wikipedia.org This reactivity is fundamental to various functional group transformations.

In the field of carbohydrate chemistry, TfOH plays a crucial role in dehydrative glycosylation, a key process for synthesizing oligosaccharides and glycoconjugates. mdpi.comnih.gov This method involves the formation of an O-glycosidic linkage between a C1-hydroxy sugar (glycosyl donor) and an alcohol acceptor, with the concurrent loss of a water molecule. nih.gov TfOH's high acidity facilitates this process. For example, it is used as a catalyst in Fischer glycosylations. researchgate.net It can also promote the stereoselective α-glucosylation of alcohols with protected glucopyranose donors. mdpi.com

Triflic acid is particularly effective for the synthesis of S-linked glycosides (thioglycosides), which are of interest due to their enhanced chemical and enzymatic stability compared to their O-glycoside counterparts. rsc.org The acid catalyzes the glycosylation of various thiols with sugar electrophiles, providing a broadly applicable method for the stereoselective synthesis of S-linked glycopeptides, oligosaccharides, and glycolipids in high yields and with excellent α-selectivity. rsc.org While using triflic acid alone can sometimes lead to side products, combining it with other reagents, such as in diphenylammonium triflate, can create a more suitable catalytic system for the dehydrative glycosylation of carbohydrate hemiacetals. mdpi.com

Ether Synthesis

Trifluoromethanesulfonic acid (TfOH), also known as triflic acid, serves as a potent Brønsted acid catalyst in various organic transformations, including the synthesis of ethers. wikipedia.org Its high acidity and the non-nucleophilic nature of its conjugate base make it an effective catalyst for reactions proceeding through carbocationic intermediates. Triflic acid exothermically reacts with alcohols to facilitate the formation of ethers, alongside olefins as potential byproducts. wikipedia.orgatamanchemicals.com

The catalytic activity of triflic acid extends to the intermolecular addition of alcohols and phenols to olefins, a process known as hydroalkoxylation, which yields ethers. atamanchemicals.com Research has demonstrated that a low concentration of triflic acid can effectively catalyze the addition of phenols to various olefins, showcasing its utility in forming aryl alkyl ethers.

A notable application is the etherification of polyols, such as glycerol, with alkenes like isobutene. In one study, triflic acid supported on materials like γ-alumina and mesoporous MCM-41 was used to catalyze the etherification of glycerol. The performance and selectivity towards different ether products (mono-, di-, and tri-ethers) were found to be influenced by the porosity of the support material.

Table 1: Triflic Acid-Catalyzed Etherification of Glycerol with Isobutene

| Catalyst (10 wt% TfOH) | Support Type | Key Observation |

|---|---|---|

| TFA / γ-Al2O3 | Microporous | Higher selectivity for monoethers. |

This table is based on findings related to the influence of catalyst support on product selectivity in the etherification of glycerol.

Cyclization Reactions (e.g., Unsaturated Alcohols to Cyclic Ethers)

Trifluoromethanesulfonic acid is a highly efficient catalyst for intramolecular cyclization reactions, particularly the conversion of unsaturated alcohols into cyclic ethers. A catalytic amount of triflic acid can promote the selective and high-yield synthesis of substituted five- and six-membered cyclic ethers, such as tetrahydrofurans and tetrahydropyrans, from the corresponding unsaturated alcohol precursors. This transformation is a key method for constructing oxygen-containing heterocyclic rings.

The reaction proceeds via protonation of the alcohol, followed by the loss of water to form a carbocation. The intramolecular nucleophilic attack by the double bond on this carbocation initiates the cyclization. The high acidity of triflic acid facilitates the generation of the necessary carbocationic intermediate under mild conditions.

Beyond the cyclization of simple unsaturated alcohols, triflic acid also catalyzes more complex tandem reactions. For instance, it enables a one-pot, metal-free reaction of thiophenols with allylic alcohols to produce polysubstituted thiochromans through a tandem allylic substitution–intramolecular cyclization protocol. Additionally, triflic acid has been employed in the cycloisomerization of 1,6-enynes, providing access to various carbocyclic and azaheterocyclic ketones.

Table 2: Examples of Triflic Acid-Catalyzed Cyclization of Unsaturated Alcohols

| Substrate | Product | Catalyst Loading | Yield |

|---|---|---|---|

| (Z)-Hept-4-en-1-ol | 2-Ethyl-5-methyltetrahydrofuran | Catalytic | High |

Data synthesized from studies on the cyclization of unsaturated alcohols catalyzed by triflic acid.

Hydroalkoxylation of C–C Multiple Bonds

The addition of an O-H bond from an alcohol or phenol (B47542) across a carbon-carbon multiple bond (hydroalkoxylation) is a direct and atom-economical method for synthesizing ethers. Trifluoromethanesulfonic acid is a well-established and powerful catalyst for this transformation. It effectively catalyzes both intermolecular and intramolecular hydroalkoxylation of unactivated alkenes. Typically, low catalyst loadings of 1-5 mol% of triflic acid are sufficient to promote the reaction, which often proceeds at room temperature or with gentle heating.

The mechanism involves the protonation of the alkene by the superacidic triflic acid, leading to the formation of a carbocation intermediate at the more substituted carbon, in accordance with Markovnikov's rule. Subsequent nucleophilic attack by the alcohol on this carbocation, followed by deprotonation, yields the ether product. Consequently, when substrates contain multiple double bonds, triflic acid selectively catalyzes the addition to the more substituted olefin.

Interestingly, the role of triflic acid in hydroalkoxylation is so significant that it is sometimes considered a "hidden" or true catalyst in reactions that are nominally catalyzed by metal triflates. Under certain reaction conditions, metal triflates can generate triflic acid in situ, which then acts as the primary catalytic species.

Hydrogenation of Alkenes

The hydrogenation of alkenes is a fundamental organic reaction that involves the addition of two hydrogen atoms across a double bond, resulting in a saturated alkane. This process is highly valuable in academic and industrial synthesis for producing alkanes from olefins. The reaction is typically exothermic and thermodynamically favorable but requires a catalyst to proceed at a practical rate.

The most common catalysts for alkene hydrogenation are heterogeneous, insoluble metals such as palladium (often on a carbon support, Pd-C), platinum (as platinum(IV) oxide, PtO₂), and nickel (as Raney nickel). Homogeneous catalysts, which are soluble in the reaction medium, are also widely used and typically consist of complexes of rhodium, iridium, and ruthenium. These catalysts work by activating molecular hydrogen (H₂) and coordinating the alkene, facilitating the stepwise transfer of hydrogen atoms to the double bond.

Based on available scientific literature, trifluoromethanesulfonic acid and its hydrate are not typically employed as catalysts for the hydrogenation of alkenes. This transformation is predominantly achieved through the use of the aforementioned transition metal catalysts.

Cleavage of Acid-Labile Protecting Groups

In multi-step organic synthesis, particularly in peptide and carbohydrate chemistry, protecting groups are essential for temporarily masking reactive functional groups. Acid-labile protecting groups are designed to be stable under neutral or basic conditions but are readily removed by treatment with an acid. Trifluoromethanesulfonic acid, due to its superacidic nature, is a powerful reagent for the cleavage of robust, acid-labile protecting groups.

In the context of solid-phase peptide synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) strategy, a strong acid is required for the final step to cleave the completed peptide from the resin support and remove all side-chain protecting groups simultaneously. While trifluoroacetic acid (TFA) is commonly used, a more potent cleavage cocktail, often referred to as "high-acid" deprotection, employs trifluoromethanesulfonic acid in TFA, typically with scavengers like thioanisole to trap the reactive carbocations generated during deprotection. This method is particularly effective for removing more resistant protecting groups such as the benzyl (B1604629) (Bzl) type from residues like aspartic acid, glutamic acid, and serine.

Triflic acid is also used as a deglycosylating agent in the analysis of glycoproteins. In this application, it cleaves the glycosidic bonds to remove carbohydrate chains from the protein backbone, allowing for the analysis of the core protein.

Hydrolysis Reactions (e.g., Conjugated Mycotoxins)

Mycotoxins, toxic secondary metabolites produced by fungi, can contaminate food and feed crops. In plants, these toxins can be metabolized into "masked" or "conjugated" forms, often through glycosylation, where a sugar molecule is attached to the mycotoxin. These conjugated mycotoxins are not always detected by standard analytical methods, leading to an underestimation of the total contamination level. However, they can be hydrolyzed back to their toxic parent form in the digestive tract of humans and animals, posing a health risk. nih.gov

Trifluoromethanesulfonic acid (TFMSA) is utilized in analytical chemistry as a strong acid catalyst for the hydrolysis of these conjugated mycotoxins. This chemical hydrolysis serves as an "indirect" analytical method to assess the total mycotoxin load in a sample. By cleaving the glycosidic bond, TFMSA releases the parent mycotoxin from its conjugated form, allowing for its quantification by methods such as ELISA or chromatography.

For example, a significant portion of the mycotoxin deoxynivalenol (B1670258) (DON) in contaminated grains can exist as deoxynivalenol-3-glucoside. Treating samples with TFMSA has been shown to increase the amount of detectable DON, confirming the presence of its masked form. nih.gov

Table 3: Increase in Deoxynivalenol (DON) Detection in Corn and Wheat after TFMSA Hydrolysis

| Sample Type | Increase in Detected DON | Average Increase (in a survey of 86 corn samples) |

|---|

This table illustrates the effectiveness of trifluoromethanesulfonic acid hydrolysis in unmasking conjugated deoxynivalenol, based on reported analytical findings. nih.gov

Hydration of Alkynes

The acid-catalyzed hydration of alkynes is a classic organic reaction that converts a carbon-carbon triple bond into a carbonyl group. Unlike the hydration of alkenes which yields alcohols, the hydration of alkynes produces ketones (or aldehydes from acetylene). The reaction typically follows Markovnikov's rule, where the initial addition of water places the hydroxyl group on the more substituted carbon of the alkyne.

The mechanism begins with the protonation of the alkyne by a strong acid to form a vinyl carbocation. Water then acts as a nucleophile, attacking the carbocation. Deprotonation of the resulting oxonium ion yields an enol, a molecule containing a hydroxyl group directly attached to a double-bonded carbon. Enols are generally unstable and rapidly tautomerize to their more stable keto isomer.

While traditionally catalyzed by sulfuric acid in the presence of a mercury(II) salt, trifluoromethanesulfonic acid (TfOH) has been demonstrated as an effective metal-free catalyst for this transformation. The use of TfOH can provide a mild protocol for the Markovnikov-type hydration of a variety of alkynes, including terminal arylalkynes, nonfunctionalized aliphatic alkynes, and internal alkynes, with excellent regioselectivity and in very good yields.

Computational and Spectroscopic Research Methodologies

Chromatographic and Other Analytical Methods

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) is a highly sensitive and selective technique for the detection and quantification of trifluoromethanesulfonic acid, often at trace levels. rsc.org This method is particularly useful for determining residual triflic acid in pharmaceutical products or for environmental monitoring. google.comresearchgate.net

The chromatographic separation is typically achieved using reverse-phase (RP) HPLC with a C18 column. google.comsielc.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, such as an ammonium (B1175870) acetate (B1210297) solution. google.com For MS-compatible methods, volatile buffers like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

Mass spectrometry detection, commonly using an electrospray ionization (ESI) source, provides high specificity. google.com The triflate anion (CF₃SO₃⁻) is monitored, with a characteristic mass-to-charge ratio (m/z) of 149. google.com The combination of HPLC's separation power with the high sensitivity of MS allows for the reliable quantification of trifluoromethanesulfonic acid even in complex matrices. nih.govnih.gov This technique is robust, rapid, and offers good accuracy and repeatability for trace analysis. google.com

Table 4: Example HPLC-MS Conditions for Trifluoromethanesulfonic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| HPLC Column | C18 (150 x 4.6 mm, 3.5 µm) | google.com |

| Mobile Phase | 5mM Ammonium Acetate / Acetonitrile (Gradient) | google.com |

| Column Temperature | 35 °C | google.com |

| MS Ion Source | Electrospray Ionization (ESI) | google.com |

| Monitored Ion (m/z) | 149.0 (CF₃SO₃⁻) | google.com |

| Spray Voltage | 4500V - 6500V | google.com |

| Ion Source Temp. | 450 - 650 °C | google.com |

Note: These are example parameters and may be optimized for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analytical Determination

The direct analysis of trifluoromethanesulfonic acid and its hydrate (B1144303) via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. Due to its high polarity and status as a superacid, direct injection into a standard GC system is generally not feasible. The compound is highly reactive and not sufficiently volatile, which can lead to poor chromatographic separation and potential damage to the stationary phase of the GC column.

To overcome these issues, analytical determination is often approached using indirect methods or alternative techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a more suitable method for the analysis of hydrophilic compounds like trifluoromethanesulfonic acid. These methods typically involve a liquid mobile phase that is compatible with the analyte, followed by mass spectrometry detection.

Key considerations for the mass spectrometry-based analysis of trifluoromethanesulfonic acid include:

Derivatization: Converting the acid into a more volatile and less polar derivative before GC-MS analysis.

Advanced Column Technology: Utilizing specialized GC columns designed to handle acidic and highly polar compounds, although this is less common.

Liquid Chromatography: Employing LC-MS/MS, which avoids the need for volatilization and is better suited for polar, non-volatile compounds.

| Challenge | Description | Alternative Approach |

| High Polarity | Leads to poor interaction with standard non-polar or mid-polar GC columns, resulting in poor peak shape and retention. | Liquid Chromatography (LC) with polar-compatible columns. |

| Low Volatility | The compound does not easily vaporize at temperatures compatible with GC analysis, preventing its transport through the column. | LC-MS/MS, which analyzes samples in the liquid phase. |

| High Reactivity | As a superacid, it can degrade the stationary phase of the GC column and react with components of the GC system. | Derivatization to form a less reactive compound. |

Elemental Analysis for Stoichiometry Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For trifluoromethanesulfonic acid hydrate, this method is crucial for validating the stoichiometry, specifically confirming the ratio of the anhydrous acid to water molecules. The most common stable hydrate is the monohydrate, with the chemical formula CF₃SO₃H·H₂O. chemicalbook.comchemeurope.com

The validation is achieved by comparing the experimentally determined mass percentages of carbon, hydrogen, fluorine, sulfur, and oxygen with the theoretically calculated values based on the molecular formula. The theoretical composition provides a benchmark for purity and stoichiometric accuracy.

Below is the theoretical elemental composition for trifluoromethanesulfonic acid monohydrate (CF₃SO₃H·H₂O).

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |

| Carbon | C | 12.011 | 1 | 12.011 | 7.15% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.80% |

| Fluorine | F | 18.998 | 3 | 56.994 | 33.90% |

| Oxygen | O | 15.999 | 4 | 63.996 | 38.07% |

| Sulfur | S | 32.06 | 1 | 32.06 | 19.07% |

| Total | 168.085 | 100.00% |

Data computed based on standard atomic weights. The molecular formula for the monohydrate is CH₃F₃O₄S. nih.govchemspider.com

Potentiometric Titration for Acidic Characteristics

Potentiometric titration is an analytical method used to determine the concentration of a substance by measuring the potential difference (voltage) in an electrochemical cell as a titrant is added. For trifluoromethanesulfonic acid, this technique is employed to quantify its exceptional acidity. wikipedia.org Because it is a superacid, stronger than conventional mineral acids like sulfuric acid, it is often used as a titrant in non-aqueous systems where other acids are only moderately strong. atamanchemicals.com

Research on trifluoromethanesulfonic acid immobilized on solid supports (like zirconia or titania) utilizes potentiometric titration with a base, such as n-butylamine, to characterize the acidic properties of the catalyst. This analysis determines both the total number of acid sites and their relative strengths. The acid strength is classified based on the initial electrode potential (Ei) reading before the titration begins.

The classification of acid site strength based on initial potential is as follows:

E > 100 mV: Very strong sites

0 < E < 100 mV: Strong sites

-100 < E < 0 mV: Weak sites

E < -100 mV: Very weak sites

This method allows researchers to quantify the superacidic nature of trifluoromethanesulfonic acid and how its acidic properties are maintained or modified when supported on various materials.

Conductometry for Dissociation Studies in Non-Aqueous Solvents

Conductometry is a measurement of electrolytic conductivity to monitor the progress of a chemical reaction or to study the dissociation of electrolytes in solution. For trifluoromethanesulfonic acid, conductometry is a key method for studying its behavior as an acid in various non-aqueous solvents. atamanchemicals.com

As a superacid, trifluoromethanesulfonic acid is expected to be a strong electrolyte, meaning it dissociates extensively or completely in suitable solvents. sinocurechem.com The degree of dissociation can be investigated by measuring the molar conductivity of its solutions at different concentrations.

Key findings from conductometric studies include:

In basic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, trifluoromethanesulfonic acid behaves as a fully dissociated strong acid. atamanchemicals.com

Conductivity measurements have been used to study solutions of metal trifluoromethanesulfonates and other bases in trifluoromethanesulfonic acid as a solvent. These studies show that water behaves as a fully dissociated base in this superacid medium. cdnsciencepub.com

The triflate anion (CF₃SO₃⁻) is believed to exhibit abnormally high mobility in trifluoromethanesulfonic acid solutions, potentially conducting via a proton-transfer (Grotthuss-type) mechanism, similar to the hydronium ion in water. cdnsciencepub.com

By measuring the electrical conductivity, researchers can quantify the extent of ion-pair formation and dissociation, providing insight into the acid's strength and its interactions with different solvent environments. cdnsciencepub.com This is crucial for its application as a catalyst in organic synthesis, where the solvent can modulate its acidic activity. researchgate.net

Environmental Fate and Analytical Research

Occurrence and Distribution in Aqueous Environments

Recent analytical advancements have enabled the detection of Trifluoromethanesulfonic acid at various concentrations in a range of aqueous environments across the globe, highlighting its widespread distribution.

Detection as Ultra-Short-Chain Perfluoroalkyl Acid

Trifluoromethanesulfonic acid is classified as an ultra-short-chain perfluoroalkyl acid (PFAA), a group of compounds known for their high polarity and persistence. Its presence has been confirmed in diverse water sources, from industrial areas to remote polar regions.

In a study of European surface and groundwaters, Trifluoroacetic acid (TFA), another ultra-short-chain PFAA, was the dominant compound, with concentrations ranging from 370 to 3300 ng/L. While not the focus of that particular study, TFMS has been detected in other monitoring programs. For instance, a Swedish study investigating water connected to potential point sources found TFMS at concentrations up to 940 ng/L. The detection of TFMS in surface snow in the Arctic, with fluxes between 1.5 and 57 ng/m², further underscores its global distribution and long-range transport capabilities.

| Location/Source Type | Matrix | Detected Concentration of TFMS |

|---|---|---|

| Water connected to potential point sources (Sweden) | Water | Up to 940 ng/L |

| Arctic | Surface Snow | 1.5 - 57 ng/m² (flux) |

| Swedish Drinking Water | Water | <1 - 1.5 ng/L |

Identification of Potential Sources in Research Context

Research has identified several potential anthropogenic sources contributing to the presence of Trifluoromethanesulfonic acid in the environment. Its remarkable stability and resistance to oxidation and reduction make it a valuable reagent in various industrial applications.

Point sources are significant contributors to localized contamination. Studies have detected ultra-short-chain PFAAs, including TFMS, in water associated with:

Firefighting training sites: Aqueous film-forming foams (AFFFs) used in training exercises have been identified as a source of various PFAS, including ultra-short-chain compounds.

Landfills: Leachate from landfills can contain a complex mixture of chemicals, including persistent organic pollutants like TFMS.

Hazardous waste management facilities: These facilities handle a wide range of chemical substances, and fugitive emissions or improper disposal can lead to environmental contamination.

Beyond these point sources, the widespread use of TFMS in industrial processes contributes to its environmental load. It is utilized as a catalyst in organic synthesis and as an additive in lithium-ion battery electrolytes. The detection of TFMS in remote locations like the Arctic suggests that long-range atmospheric transport of either TFMS itself or its volatile precursors is a significant distribution pathway.

Degradation Pathways in Environmental Systems

Despite its high stability, Trifluoromethanesulfonic acid can undergo degradation under specific environmental conditions. Research into these degradation pathways is essential for developing potential remediation strategies.

Thermal Degradation Studies in Water

Thermal decomposition of Trifluoromethanesulfonic acid in aqueous solutions has been shown to be dependent on temperature and pH. In neutral aqueous solutions, no significant decomposition of sodium triflate was observed even after 24 hours at 620 K. However, in acidic and alkaline solutions, degradation does occur.

In acidic solutions, the rate of decomposition is first-order with respect to both the hydrogen ion (H⁺) and the trifluoromethanesulfonate (B1224126) anion (TFMS⁻). The degradation proceeds through two main pathways of similar importance, one yielding carbon (II) and sulfur (VI) species, and the other producing carbon (IV) and sulfur (IV) species.

In alkaline solutions, the decomposition rate is first-order with respect to both TFMS⁻ and the hydroxide (B78521) ion (OH⁻). This process follows a single reaction pathway that initially forms carbon (II) and sulfur (VI), which ultimately leads to the formation of carbonate, sulfate, fluoride (B91410), and hydrogen gas.

| Condition | Rate Law | Bimolecular Rate Coefficient (k) Equation | Temperature Range |

|---|---|---|---|

| Acidic (Ionic Strength 1.0 mol kg⁻¹) | Rate = k[H⁺][TFMS⁻] | kH = 1.7 x 10¹⁴ exp(-2.15 x 10⁵ / 8.314T) kg mol⁻¹ s⁻¹ | 571 - 593 K |

| Alkaline (Ionic Strength 2.3) | Rate = k[OH⁻][TFMS⁻] | kOH = 4.1 x 10⁸ exp(-1.46 x 10⁵ / 8.314T) kg mol⁻¹ s⁻¹ | Not specified |

Reductive Degradation Mechanisms (e.g., Hydrated Electrons)

Reductive degradation mediated by hydrated electrons has proven to be an effective method for the destruction of a wide range of per- and polyfluoroalkyl substances. Hydrated electrons are powerful reducing agents that can initiate the breakdown of the highly stable carbon-fluorine bonds.

The rate constant for the initial reaction of hydrated electrons with both perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl sulfonic acids (PFSAs) is on the order of 10⁹ M⁻¹s⁻¹. This reaction rate shows little dependence on the length of the perfluoroalkyl chain, suggesting that the process is diffusion-limited. While specific studies focusing solely on the reductive degradation of Trifluoromethanesulfonic acid are limited, the general principles observed for short-chain PFSAs are expected to apply. The process involves the transfer of an electron to the TFMS molecule, leading to the cleavage of a carbon-fluorine or sulfur-carbon bond and subsequent decomposition.

Photochemical Transformations of Precursors

The presence of Trifluoromethanesulfonic acid in remote regions strongly suggests that it can be formed in the atmosphere through the transformation of volatile precursor compounds. While direct photochemical degradation of TFMS is not a primary environmental fate, the atmospheric oxidation of certain fluorinated substances can lead to its formation.

One known synthetic route to Trifluoromethanesulfonic acid involves the hydrolysis of trifluoromethanesulfonyl fluoride (CF₃SO₂F). It is plausible that volatile precursors containing the trifluoromethylsulfonyl group could be transported through the atmosphere and subsequently undergo photochemical oxidation and hydrolysis to form TFMS. Similarly, the oxidation of other volatile trifluoromethyl sulfur compounds could also serve as a source. Although specific atmospheric photochemical pathways leading to TFMS have not been extensively detailed in the literature, this remains a logical and important area for future research to fully understand the global cycling of this persistent compound.

Analytical Challenges in Environmental Determination

The environmental monitoring of trifluoromethanesulfonic acid (TFMS), an ultra-short-chain perfluoroalkyl acid, presents significant analytical challenges. Its high polarity and mobility in aqueous systems complicate its detection and quantification at trace levels. These challenges necessitate the development of specialized analytical methods to achieve the required sensitivity and accuracy for environmental risk assessment.

Method Development for Trace Analysis

The primary challenge in the trace analysis of trifluoromethanesulfonic acid is its high polarity, which results in poor retention on conventional reversed-phase liquid chromatography (RP-LC) columns. This has spurred the development of alternative analytical techniques to achieve adequate separation and detection.

Researchers have explored various chromatographic approaches to overcome the limitations of RP-LC. One successful strategy involves the use of ion-exchange high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). For instance, a method utilizing an ion-exchange RSpak JJ50 2D column demonstrated effective separation of ultra-short-chain perfluoroalkyl acids, including TFMS. Another promising technique is mixed-mode liquid chromatography, which combines ion-exchange and reversed-phase properties to retain and separate highly hydrophilic compounds like trifluoromethanesulfonate.

The development of methods using supercritical fluid chromatography coupled with tandem mass spectrometry has also been reported for the analysis of ultra-short-chain PFAAs in water connected to potential point sources. For enhancing detection sensitivity, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a commonly employed technique. Optimization of mass spectrometry conditions, such as using electrospray ionization (ESI), is crucial for achieving low limits of quantification (LOQs), with instrumental LOQs for anionic target analytes reported in the range of 4.3 - 16.1 ng L⁻¹.

Recent advancements have focused on improving sample pretreatment and reducing matrix interference. Solid phase extraction (SPE) methods, particularly using weak anion-exchange (WAX) cartridges like the Oasis WAX, have been developed to concentrate trifluoromethanesulfonate from water samples effectively.

Below is a summary of developed analytical methods for the trace analysis of trifluoromethanesulfonic acid.

| Analytical Technique | Column/Cartridge | Key Findings |

| Ion-Exchange HPLC-MS/MS | Ion-exchange RSpak JJ50 2D | Achieved good separation of ultra-short-chain PFAAs. |

| Mixed-Mode LC-MS/MS | Oasis WAX SPE Cartridges | Analytes were adequately retained and separated; SPE recoveries ranged from 86% to 125%. |

| HPLC-MS/MS | C18 column | High sensitivity with a quantitative limit below 0.02 ppm and a detection limit below 0.012 ppm. |

| Supercritical Fluid Chromatography-MS/MS | Not specified | Detected TFMS concentrations up to 940 ng/L in water samples. |

Extraction Recoveries and Matrix Effects in Water Samples

The accuracy of trifluoromethanesulfonic acid quantification in environmental water samples is heavily influenced by extraction recovery and matrix effects. Extraction recovery refers to the percentage of the analyte of interest that is successfully transferred from the sample matrix to the analytical extract. Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to either signal suppression or enhancement.

Studies have shown that extraction recoveries for ultra-short-chain perfluoroalkyl acids can be variable and are highly dependent on the water matrix. For example, the complexity of the matrix in wastewater can significantly impact the efficiency of solid-phase extraction (SPE). Salinity and total organic carbon content in water samples have been identified as factors that can impair the performance of SPE methods for trifluoromethanesulfonate.

The development of robust extraction protocols is critical. Methods utilizing Oasis WAX cartridges for solid phase extraction have shown promising results, with recoveries for trifluoromethanesulfonate reported to be in the range of 86% to 125%. However, the more complex the sample matrix, the greater the potential for lower extraction efficiencies. For instance, one study on pharmaceuticals found that extraction efficiency decreased from over 90% in tap water to as low as 0% for some compounds in wastewater influents.

Matrix effects pose a significant challenge in LC-MS/MS analysis, as they can lead to inaccurate quantification. These effects are caused by other substances present in the sample extract that can interfere with the ionization of the target analyte in the mass spectrometer's source. The composition of the sample matrix dictates the extent of these effects; more complex matrices like wastewater generally exhibit stronger matrix effects compared to simpler matrices like tap water. To compensate for these effects, strategies such as the use of isotopically labeled internal standards and matrix-matched calibration are often necessary.

The following table illustrates the impact of the sample matrix on extraction recovery and matrix effects for analytical measurements.

| Sample Matrix | Analyte Class | Extraction Recovery Range | Matrix Effect Range |

| Tap Water | Sulfonamides | 41.5% to 94.9% | -16.49% to 8.77% |

| Wastewater Influent | Sulfonamides | 0% to 31.6% | -97.43% to -63.67% |

| Various Feed Materials | Multiclass Contaminants | 70% to 120% for 84-97% of analytes | Signal suppression is the main source of deviation |

| Water Samples | Trifluoromethanesulfonate | 86% to 125% | Impaired by salinity and total organic carbon |

Q & A

Q. What are the key physicochemical properties of trifluoromethanesulfonic acid (TfOH) hydrate relevant to experimental design?

TfOH hydrate (density: 1.71 g/cm³ at 20°C) is a liquid with a boiling point of 166°C and a flashpoint of 166°C (Pensky-Martens closed cup). Its high thermal stability and low nucleophilicity make it ideal for acid-catalyzed reactions, such as glycosylation and esterification. Its strong acidity (pKa ≈ −12) enables protonation of weakly basic substrates, facilitating carbocation generation in organic synthesis .

Q. How should TfOH hydrate be handled safely in laboratory settings?

- Personal Protective Equipment (PPE): Use chemically resistant gloves (e.g., nitrile), full-body protective clothing, and respiratory protection (P95 or OV/AG/P99 filters for vapor exposure).

- Ventilation: Work in a fume hood to avoid inhalation.

- First Aid: In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .

Q. What are the common synthetic applications of TfOH hydrate in organic chemistry?

- Dehydration Reactions: Converts secondary alcohols to alkenes and carboxylic acids to anhydrides.

- Glycosylation: Catalyzes 1,2-cis-selective glycosylation with glycosyl fluorides in the presence of molecular sieves (e.g., MS5Å) .

- Electrophilic Activation: Generates carbocations for Friedel-Crafts alkylation and facilitates carbon-heteroatom bond formation .

Advanced Research Questions

Q. How does TfOH hydrate enhance catalytic efficiency in glycosylation reactions, and what experimental parameters optimize stereoselectivity?

TfOH acts as a Brønsted acid to activate glycosyl fluorides, enabling stereochemical control via hydrogen-bonding interactions. Key parameters:

Q. What methodologies resolve contradictions in reported catalytic activity of TfOH hydrate across different reaction systems?

Discrepancies arise from varying hydration states, solvent polarity, and competing side reactions. To address this:

- Control Hydration: Use anhydrous TfOH (distilled under vacuum) or adjust stoichiometry for hydrate forms.

- Spectroscopic Monitoring: Employ in situ NMR or IR to track carbocation intermediates and identify decomposition pathways .

- Comparative Studies: Benchmark against alternative acids (e.g., H2SO4, p-TsOH) under identical conditions .

Q. What is the role of TfOH hydrate in synthesizing nonstoichiometric protic ionic liquids, and how does excess acid influence ionic conductivity?

TfOH forms protic ionic liquids (PILs) by protonating amines or imidazoles. Excess acid disrupts ion pairing, enhancing proton mobility and conductivity. For example, in PILs with triethylamine, a 10% molar excess of TfOH increases conductivity by 30% at 25°C. Characterize using impedance spectroscopy and DSC to correlate conductivity with glass transition temperatures .

Q. How does TfOH hydrate mediate peptide cyclization via S-arylation, and what are the critical reaction conditions?

TfOH activates aryl halides for nucleophilic attack by cysteine thiols in peptides. Optimize:

- Acid Concentration: 0.1–0.3 equiv. TfOH to avoid over-acidification.

- Solvent: Dichloromethane or acetonitrile at −20°C to 25°C.

- Substrate Compatibility: Works best with electron-deficient aryl halides (e.g., p-nitrophenyl) .

Data-Driven Analysis

Q. How does TfOH hydrate solubility in aqueous electrolytes impact its use in high-temperature steam cycles?

Table 1: Solubility of Cu2O in TfOH solutions (25°C)

Q. What analytical techniques validate the purity and hydration state of TfOH in experimental setups?

- Karl Fischer Titration: Quantifies water content in hydrated TfOH.

- NMR Spectroscopy: ¹⁹F NMR (δ ≈ −78 ppm for TfOH) identifies impurities like triflate salts.

- Thermogravimetric Analysis (TGA): Measures weight loss due to dehydration (TfOH·H2O dehydrates at ~120°C) .

Safety and Stability

Q. What decomposition products form under extreme conditions, and how are they mitigated?

Above 200°C, TfOH decomposes to release SO2 and HF. Mitigation strategies:

- Temperature Control: Use reflux condensers with cold traps.

- Scavengers: Add CaO or K2CO3 to neutralize acidic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.